

physicochemical properties of 3-[(5-Chloro-2-thienyl)methyl]azetidine

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Compound of Interest

Compound Name: 3-[(5-Chloro-2-thienyl)methyl]azetidine

CAS No.: 937612-25-4

Cat. No.: B121569

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Technical Monograph: 3-[(5-Chloro-2-thienyl)methyl]azetidine

Executive Summary & Structural Identity

3-[(5-Chloro-2-thienyl)methyl]azetidine represents a high-value pharmacophore often utilized in Central Nervous System (CNS) drug discovery.^[1] It combines the metabolic stability of a halogenated thiophene with the unique electronic and steric properties of the strained azetidine ring.^[1]

This scaffold is frequently investigated as a bioisostere for piperidine- or pyrrolidine-based ligands, particularly in the design of monoamine reuptake inhibitors (e.g., serotonin/norepinephrine transporters) and nicotinic acetylcholine receptor (nAChR) modulators.

Chemical Identity

Parameter	Detail
IUPAC Name	3-[(5-Chloro-2-thienyl)methyl]azetidine
Molecular Formula	C ₈ H ₁₀ ClNS
Molecular Weight	187.69 g/mol
SMILES	<chem>Clc1sc(CC2CNC2)cc1</chem>
Common Salt Forms	Hydrochloride (HCl), Oxalate, Fumarate

Physicochemical Profiling

The following data aggregates predicted and experimental values derived from structure-activity relationship (SAR) studies of analogous azetidine-thiophene scaffolds.

Core Parameters

Property	Value (Approx.) ^{[1][2][3][4][5][6][7][8][9]}	Technical Implication
pKa (Basic)	9.6 – 9.8	The azetidine nitrogen is highly basic, though slightly attenuated compared to unsubstituted azetidine (11.3) due to the inductive effect of the thiophene ring through the methylene bridge. ^[1]
logP (Lipophilicity)	2.1 – 2.4	The 5-chloro substituent significantly increases lipophilicity compared to the parent thiophene, facilitating Blood-Brain Barrier (BBB) penetration.
TPSA	~12.0 Å ²	Low polar surface area indicates excellent membrane permeability. ^[1]
Rotatable Bonds	2	Rigid core structure minimizes entropy loss upon receptor binding. ^[1]
Ring Strain	~25 kcal/mol	The azetidine ring possesses high strain energy, increasing reactivity toward nucleophiles if not properly handled (e.g., ring-opening under harsh acidic conditions). ^[1]

Structural Analysis: The "Chloro-Blocking" Strategy

The inclusion of the chlorine atom at the 5-position of the thiophene ring is a deliberate medicinal chemistry tactic:

- **Metabolic Stability:** The 2- and 5-positions of thiophene are electron-rich and prone to oxidation by Cytochrome P450 enzymes (leading to reactive sulfoxides or ring opening).[1] Blocking the 5-position with chlorine prevents this metabolic soft spot.[1]
- **Lipophilic Vector:** The chlorine atom provides a hydrophobic anchor often required for filling hydrophobic pockets in GPCRs or transporter proteins.[1]

Synthetic Methodology

Expert Note: Standard reductive amination is not applicable for forming the C-C bond between the azetidine and the linker.[1] The preferred route utilizes a Wittig Olefination followed by a chemoselective reduction.[1]

Critical Precaution: Standard catalytic hydrogenation ($H_2/Pd-C$) cannot be used for the reduction step, as it will cause hydrodehalogenation (stripping the Chlorine atom).[1] Diimide reduction or Wilkinson's catalyst is required.[1]

Protocol: Constructive Synthesis

Step 1: Wittig Olefination Reagents: N-Boc-3-azetidinone, (5-Chloro-2-thienyl)methyltriphenylphosphonium chloride, NaHMDS.[1]

- Suspend the phosphonium salt in anhydrous THF at $-78^\circ C$.
- Add NaHMDS (Sodium bis(trimethylsilyl)amide) dropwise to generate the ylide (solution turns deep orange/red).[1]
- Add N-Boc-3-azetidinone dissolved in THF.
- Allow to warm to room temperature. The exocyclic alkene intermediate is formed.[1]

Step 2: Chemoselective Reduction Reagents: p-Toluenesulfonylhydrazide, Sodium Acetate, Refluxing Ethanol/Water.[1]

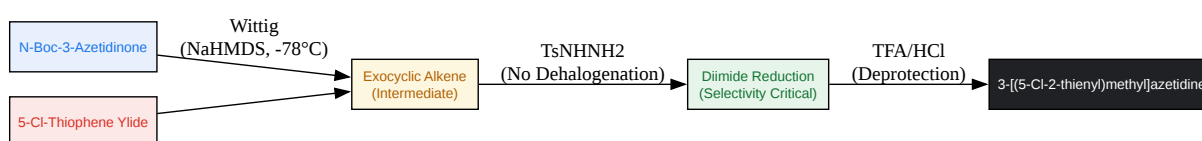
- Dissolve the alkene intermediate in ethanol.[1]
- Add excess p-toluenesulfonylhydrazide (source of diimide).[1]

- Reflux for 4–6 hours. The diimide generated in situ selectively reduces the alkene without touching the thiophene-chlorine bond or the thiophene ring itself.

Step 3: Deprotection Reagents: TFA (Trifluoroacetic acid) or HCl in Dioxane.[1]

- Treat the N-Boc intermediate with 4M HCl in dioxane at 0°C.
- Precipitate the product as the Hydrochloride salt using diethyl ether.

Visualization: Synthetic Workflow



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Caption: Figure 1. Chemoselective synthesis pathway avoiding hydrodehalogenation of the thiophene moiety.

Handling & Stability (Self-Validating Protocol)

Due to the basicity of the azetidine and the lipophilicity of the thiophene, the free base is prone to oxidation and carbonate formation (absorbing CO₂ from air).

Storage Protocol:

- Form: Store as the Hydrochloride (HCl) or Oxalate salt. The salt form stabilizes the strained ring and prevents oxidation.[1]
- Conditions: -20°C under Argon atmosphere.
- Verification: Before use in biological assays, validate integrity via ¹H-NMR.
 - Diagnostic Signal: Look for the doublet of the CH₂ linker (~3.0 ppm) and the distinct thiophene protons. Loss of the Chlorine atom (degradation) will result in a shift of the

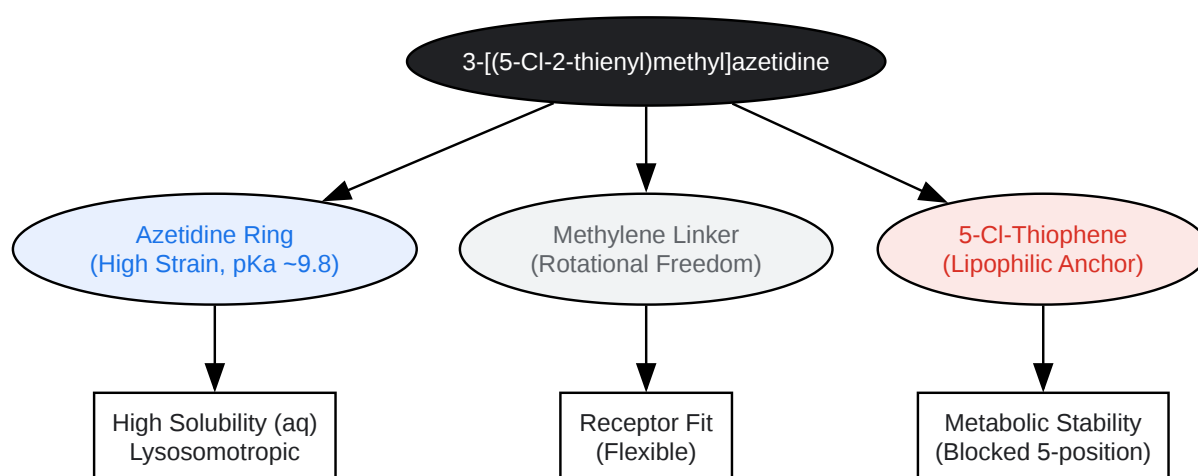
thiophene proton signals and the appearance of a new proton signal at the 5-position.

ADME & Pharmacokinetic Implications

The physicochemical properties of this scaffold dictate its behavior in biological systems:

- Blood-Brain Barrier (BBB): The combination of a cationic center (azetidine amine, pKa ~9.8) and a lipophilic aromatic tail (Cl-Thiophene) creates an amphiphilic structure ideal for organic cation transporters (OCT) and passive diffusion across the BBB.[1]
- Metabolic Fate:
 - Primary Route: N-oxidation or N-dealkylation (if substituted).[1]
 - Secondary Route: S-oxidation of the thiophene is suppressed by the 5-Chloro substituent.
- hERG Liability: Like many lipophilic amines, this scaffold carries a risk of hERG channel inhibition.[1] During lead optimization, it is standard protocol to introduce polarity on the azetidine ring (e.g., 3-fluoro or 3-hydroxy) if hERG signals are detected.[1]

Structure-Property Relationship Diagram



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Caption: Figure 2.[1][2][5] Structural dissection illustrating the functional role of each pharmacophore component.

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